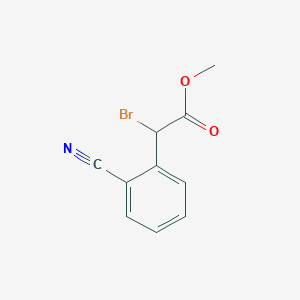
alpha-Acetamido-2-methylcinnamic acid
Vue d'ensemble
Description
Alpha-Acetamido-2-methylcinnamic acid , also known as α-Methylcinnamic acid , is an organic compound with the chemical formula C<sub>10</sub>H<sub>10</sub>O<sub>2</sub> . It belongs to the class of cinnamic acid derivatives and exhibits interesting properties due to its aromatic structure. The compound is characterized by a phenyl ring attached to a vinyl group and an acetamido functional group.
Synthesis Analysis
The synthesis of α-Methylcinnamic acid involves several methods, including Claisen condensation or Perkin reaction . In the Claisen condensation, an ester reacts with a strong base (such as sodium ethoxide) to form the corresponding β-ketoester. Subsequent decarboxylation yields the α-Methylcinnamic acid. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
Molecular Structure Analysis
The molecular structure of α-Methylcinnamic acid consists of a phenyl ring (C<sub>6</sub>H<sub>5</sub>) attached to a propenoyl group (C<sub>3</sub>H<sub>3</sub>CO). The acetamido group (NHCOCH<sub>3</sub>) is also present, contributing to its overall functionality. The compound’s planar structure allows for resonance stabilization within the aromatic ring.
Chemical Reactions Analysis
- Esterification : α-Methylcinnamic acid can undergo esterification with alcohols to form esters. This reaction is catalyzed by acids (e.g., sulfuric acid) and produces the corresponding ester and water.
- Hydrolysis : Hydrolyzing the ester group in α-Methylcinnamic acid yields the parent acid and alcohol.
- Bromination : The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
- Reduction : Reduction of the double bond in the vinyl group can be achieved using hydrogen and a suitable catalyst (e.g., palladium on carbon).
Physical And Chemical Properties Analysis
- Melting Point : α-Methylcinnamic acid melts at approximately 79-81°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like ethanol and acetone.
- Odor : The compound has a faint aromatic odor.
- Color : Typically appears as a white to off-white crystalline solid.
Safety And Hazards
- Hazardous Properties : α-Methylcinnamic acid is considered combustible .
- Safety Precautions : Handle with care, avoid inhalation, and use appropriate personal protective equipment (e.g., dust mask, eyeshields, gloves).
- Storage : Store in a cool, dry place away from open flames or ignition sources.
Orientations Futures
Research avenues for α-Methylcinnamic acid include:
- Biological Activity : Investigate its potential as an antimicrobial, antioxidant, or anti-inflammatory agent.
- Derivatives : Synthesize and study derivatives with modified functional groups.
- Pharmacological Applications : Explore its use in drug development.
Propriétés
IUPAC Name |
(Z)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDNJUDKTYQAS-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(o-tolyl)acrylic acid | |
CAS RN |
88681-64-5 | |
| Record name | (2Z)-2-(Acetylamino)-3-(2-methylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88681-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)






![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)
